molecular formula C16H11ClO3 B5205804 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate

2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B5205804
M. Wt: 286.71 g/mol
InChI Key: XVANSISJOUJPME-UHFFFAOYSA-N
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Description

2-Chlorophenyl 3-methyl-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative of significant interest in medicinal chemistry and oncology research. The 3-methylbenzofuran scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential . Benzofuran derivatives have demonstrated substantial antitumor activities through various mechanisms, including the inhibition of key cancer cell proliferation pathways and the induction of apoptosis . Specifically, 3-methylbenzofuran-based compounds have shown potent activity against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines, with IC50 values reported in the low micromolar range, highlighting their promise as anticancer agents . The structural motif of benzofuran-2-carboxylate is found in several biologically active molecules and serves as a key intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships (SAR) . This particular compound, which incorporates a 2-chlorophenyl ester, is intended for use in biological screening, mechanism of action studies, and as a building block in the synthesis of novel molecules for research purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl) 3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-10-11-6-2-4-8-13(11)19-15(10)16(18)20-14-9-5-3-7-12(14)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVANSISJOUJPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Chlorophenyl 3 Methyl 1 Benzofuran 2 Carboxylate

Retrosynthetic Analysis of the Benzofuran (B130515) Ester Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Approaches for the Ester Linkage

The most logical primary disconnection in the retrosynthesis of 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate is at the ester linkage. This C-O bond cleavage can be approached in two ways, leading to two primary sets of synthons:

Acyl-Oxygen Cleavage: This disconnection breaks the bond between the carbonyl carbon and the phenoxy oxygen. This leads to an acyl cation synthon derived from 3-methyl-1-benzofuran-2-carboxylic acid and a phenoxide anion synthon from 2-chlorophenol (B165306). The corresponding synthetic equivalents are the carboxylic acid itself (or its activated form) and 2-chlorophenol.

Alkyl-Oxygen Cleavage: While less common for aryl esters, this approach would involve the cleavage of the bond between the phenoxy oxygen and the aromatic ring. This is generally not a synthetically viable strategy for this type of ester.

Therefore, the most practical retrosynthetic disconnection focuses on the formation of the ester bond from 3-methyl-1-benzofuran-2-carboxylic acid and 2-chlorophenol.

Strategies for Constructing the 3-methyl-1-benzofuran-2-carboxylic Acid Moiety

The core of the target molecule is the 3-methyl-1-benzofuran-2-carboxylic acid. Its synthesis can be envisioned through several retrosynthetic pathways. A common and effective strategy involves the Perkin rearrangement, which suggests a coumarin (B35378) precursor. Specifically, disconnection of the furan (B31954) ring leads to a substituted coumarin, which can be traced back to a salicylaldehyde (B1680747) derivative.

A plausible retrosynthetic route for 3-methyl-1-benzofuran-2-carboxylic acid is as follows:

Target: 3-methyl-1-benzofuran-2-carboxylic acid.

Disconnect C2-C3 bond and C-O bond of the furan ring: This suggests a Perkin rearrangement of a 3-halo-4-methylcoumarin.

Precursor: 3-Bromo-4-methylcoumarin. This can be synthesized from 4-methylcoumarin.

Disconnect the coumarin lactone: This leads back to a substituted salicylaldehyde and an acetic anhydride (B1165640) derivative, which can be formed via a Perkin condensation.

An alternative approach involves the cyclization of a suitably substituted phenol (B47542). For instance, a 2-hydroxypropiophenone (B1664086) could serve as a precursor, which upon reaction with a two-carbon electrophile and subsequent cyclization could yield the desired benzofuran ring system.

Introduction of the 2-chlorophenyl Substituent

The 2-chlorophenyl group is introduced in the final esterification step. The retrosynthetic analysis identifies 2-chlorophenol as the starting material for this moiety. This is a commercially available and relatively inexpensive reagent. The key challenge lies in the efficient formation of the ester linkage between the sterically hindered 3-methyl-1-benzofuran-2-carboxylic acid and the nucleophilic 2-chlorophenol.

Classical Synthetic Routes and Their Modern Adaptations

Based on the retrosynthetic analysis, the synthesis of this compound can be achieved through the initial synthesis of the benzofuran carboxylic acid followed by esterification.

Fisher Esterification Derivatives and Variations

The Fischer-Speier esterification is a classical method for forming esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. synarchive.com

Reaction Scheme:

3-methyl-1-benzofuran-2-carboxylic acid + 2-chlorophenol --(H⁺)--> this compound + H₂O

While straightforward, the Fischer esterification of phenols can be less efficient than with aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. researchgate.net To drive the equilibrium towards the product, an excess of one reactant or the removal of water is typically required. synarchive.com

Modern adaptations to improve the efficiency of esterification with phenols include the use of solid acid catalysts and microwave irradiation, which can lead to higher yields and shorter reaction times. researchgate.net

Reactant 1 Reactant 2 Catalyst Conditions Product
3-methyl-1-benzofuran-2-carboxylic acid2-chlorophenolSulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Reflux with water removal (e.g., Dean-Stark apparatus)This compound

For sterically hindered carboxylic acids and phenols, classical Fischer esterification may give low yields. In such cases, alternative modern coupling methods are often preferred.

Acyl Chloride-Based Coupling Reactions

A more reactive approach involves the conversion of the carboxylic acid to its corresponding acyl chloride, which then readily reacts with the phenol to form the ester. The formation of 3-methyl-1-benzofuran-2-carbonyl chloride can be achieved using standard chlorinating agents. researchgate.net

Step 1: Acyl Chloride Formation

3-methyl-1-benzofuran-2-carboxylic acid + Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) --> 3-methyl-1-benzofuran-2-carbonyl chloride

Step 2: Esterification

3-methyl-1-benzofuran-2-carbonyl chloride + 2-chlorophenol --(Base)--> this compound

This two-step procedure is often highly efficient and avoids the equilibrium limitations of the Fischer esterification. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl generated.

Modern Variations:

Modern esterification methods that are particularly effective for hindered substrates often employ coupling reagents to activate the carboxylic acid in situ. These methods offer mild reaction conditions and high yields.

Steglich Esterification: This method uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org This approach is known to be effective for the esterification of sterically demanding acids and alcohols. organic-chemistry.org

Yamaguchi Esterification: This protocol is particularly useful for the synthesis of highly functionalized and sterically hindered esters. wikipedia.orgnih.gov It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP. wikipedia.orgsantiago-lab.com

Method Coupling Reagent/Catalyst Key Features
Steglich Esterification DCC or DIC / cat. DMAPMild conditions, suitable for sterically hindered substrates. wikipedia.orgorganic-chemistry.org
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride / DMAPHighly effective for sterically demanding and sensitive substrates. wikipedia.orgnih.gov

These modern adaptations provide reliable and high-yielding alternatives to classical methods for the synthesis of challenging esters like this compound.

Green Chemistry Approaches in Ester Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of esters to minimize environmental impact. For the final esterification step to produce this compound from 3-methyl-1-benzofuran-2-carboxylic acid and 2-chlorophenol, several green strategies can be employed. These methods focus on reducing waste, avoiding hazardous solvents, and using recyclable catalysts.

One prominent approach is the use of solvent-free, or neat, reaction conditions. jmchemsci.com Eliminating organic solvents reduces pollution, costs, and safety hazards. For instance, phenolic esters can be prepared by reacting phenols with acetic anhydride under solvent-free conditions, where the reaction is driven simply by controlling the temperature. jetir.org This catalyst-free approach offers a significant green advantage. jetir.org Another solvent-free method involves the use of a recyclable heterogeneous catalyst like titanium dioxide (TiO₂), which efficiently facilitates the acylation of phenols with acid chlorides at room temperature, offering high yields and easy catalyst recovery.

The use of water as a solvent is another cornerstone of green synthesis. Protocols for the hydroxylation of arylboronic acids to phenols—a potential route to precursors—have been developed to proceed rapidly in water, representing an environmentally benign alternative. researchgate.net For the esterification step itself, employing solid acid catalysts like amberlyst-15 under solventless conditions aligns with green chemistry principles by allowing for catalyst recycling and minimizing waste. gcsu.edu

Furthermore, the development of protocols using earth-abundant metal catalysts for transesterification reactions provides a more sustainable alternative to methods relying on precious metals. rsc.org These approaches, combined with the use of biodegradable starting materials where possible, contribute to a more sustainable synthetic pathway for benzofuran esters.

Table 1: Green Chemistry Approaches for Phenolic Ester Synthesis
MethodKey FeaturesCatalyst/ConditionsAdvantagesReference
Solvent-Free AcylationReaction of phenols with acid chlorides or anhydrides without solvent.TiO₂ (catalytic) or catalyst-free (thermal)High yields, reduced waste, reusable catalyst, simple workup. jetir.org
Heterogeneous Acid CatalysisEsterification under solventless conditions.Amberlyst-15Recyclable catalyst, benign reagents, minimal waste. gcsu.edu
Transesterification with Earth-Abundant Metal CatalystsInterchange of alkoxy moiety between an ester and a phenol.K₂CO₃Inexpensive and environmentally friendly catalyst, practical protocol. rsc.org

Catalytic Methodologies in Benzofuran Ester Synthesis

Catalysis is central to the efficient synthesis of the benzofuran ring system and the subsequent esterification. Various catalytic strategies, including those employing transition metals, acids, and organocatalysts, have been developed to facilitate these transformations with high selectivity and yield.

Transition metals are widely used to construct the benzofuran nucleus. Palladium- and copper-based catalysts are particularly prominent. For instance, a one-pot synthesis of benzofurans can be achieved via Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles. rsc.org Similarly, palladium-copper based systems are used in the coupling of terminal alkynes and iodophenols, followed by intramolecular cyclization to form the benzofuran ring. gcsu.edu Nickel-catalyzed intramolecular nucleophilic addition has also been reported as an effective method for synthesizing benzofuran derivatives. rsc.orgnih.gov Other transition metals like rhodium, gold, silver, and ruthenium have also been successfully employed in the synthesis of the benzofuran core. rsc.org

For the final esterification step, transition-metal catalysis can also be applied, although it is less common than for the core synthesis. Methodologies for the synthesis of esters from aryl halides using palladium catalysts with formic acid as a carbon monoxide source have been developed. rsc.org These reactions offer a pathway to aryl esters under relatively mild conditions. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Benzofuran Synthesis
Metal CatalystReaction TypeTypical SubstratesKey AdvantageReference
Palladium (Pd)Sonogashira Coupling / Intramolecular Cyclizationo-Iodophenols, Terminal AlkynesHigh efficiency in C-C and C-O bond formation. rsc.org
Copper (Cu)Domino Reaction / Cyclization1-Bromo-2-iodobenzenes, β-Keto EstersCost-effective, versatile for various derivatives. rsc.org
Nickel (Ni)Intramolecular Nucleophilic AdditionAryl Halides with Ketone side chainsEffective for substrates with various electronic properties. rsc.orgnih.gov
Gold (Au) / Silver (Ag)Cyclization of Alkynyl EstersAlkynyl Esters, QuinolsCatalyzes complex transformations to medicinally active derivatives.

Lewis acids are effective catalysts for constructing the benzofuran scaffold by activating substrates and promoting cyclization reactions. Catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O), iron chloride (FeCl₃), and scandium triflate (Sc(OTf)₃) have been used to promote intramolecular cyclizations and cycloaddition reactions to yield substituted benzofurans. rsc.org For example, a facile synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds involves a Lewis acid catalyst and an oxidizing agent. rsc.orgrsc.org

For the esterification of 3-methyl-1-benzofuran-2-carboxylic acid with 2-chlorophenol, both Lewis and Brønsted acids can be utilized. Traditional Fischer-Speier esterification employs a strong Brønsted acid like sulfuric acid to catalyze the reaction between a carboxylic acid and an alcohol (or phenol), driving the equilibrium towards the ester by removing water. youtube.com Lewis acids such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) and copper triflate (Cu(OTf)₂) have been shown to be highly efficient catalysts for the decarboxylative esterification of carboxylic acids, tolerating a wide range of sensitive functional groups. organic-chemistry.org

Organocatalysis offers a metal-free alternative for organic transformations. While less common for the synthesis of the benzofuran core, organocatalytic methods are emerging for the esterification step. Recently, sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols. rsc.orgrsc.org These catalysts operate via an intramolecularly interrupted Pummerer-type intermediate, which activates the carboxylic acid for nucleophilic attack by the alcohol or phenol. rsc.org This approach avoids the use of metals and often proceeds under mild conditions, aligning with green chemistry principles.

Solvent-Free and Microwave-Assisted Synthesis Protocols

Modern synthesis techniques aim to reduce reaction times and improve energy efficiency. Solvent-free and microwave-assisted protocols are at the forefront of these efforts.

As mentioned in the green chemistry section, solvent-free reactions, often performed by heating a neat mixture of reactants, are highly desirable. jmchemsci.com The acylation of phenols can be achieved under solvent-free conditions using catalysts like TiO₂ or simply by thermal activation, leading to high yields and simplified product purification. jetir.org

Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for accelerating a wide range of reactions, including the synthesis of benzofuran derivatives and their subsequent esterification. acs.orgsphinxsai.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times, higher yields, and cleaner products compared to conventional heating methods. nih.govbeilstein-journals.orgresearchgate.net For example, an efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans using Sonogashira conditions has been developed under microwave irradiation. beilstein-journals.org Similarly, microwave-assisted esterification protocols, sometimes in combination with ionic liquids, have been shown to be highly effective. mdpi.com

Stereoselective Synthesis Considerations

While this compound is an achiral molecule, stereoselective synthesis becomes relevant when considering the preparation of chiral analogues or precursors that may have unique biological activities. The benzofuran scaffold can be a platform for creating chiral molecules, particularly when the dihydrobenzofuran core is targeted or when stereocenters are introduced in the substituents.

For instance, enantioselective methods for the synthesis of 2,3-dihydrobenzofurans have been developed using copper-catalyzed [3+2] cycloaddition reactions. researchgate.net Furthermore, stereodivergent allylic substitutions catalyzed synergistically by iridium and a chiral Lewis base can produce chiral aryl acetic acid esters. nih.gov Such methodologies could be adapted to synthesize chiral precursors to the benzofuran core, allowing access to a range of stereoisomers of related compounds for structure-activity relationship studies. The development of asymmetric catalysis for the construction of the benzofuran ring itself, for example, through chiral squaramide-catalyzed [4+2] cyclization, opens pathways to enantiomerically enriched benzofuran-fused heterocycles. researchgate.net These strategies highlight the potential for creating chiral variations of the target molecule, should the need arise for stereochemically defined analogues.

Mechanistic Investigations of Reactions Involving 2 Chlorophenyl 3 Methyl 1 Benzofuran 2 Carboxylate and Its Precursors

Elucidation of Reaction Pathways for Benzofuran (B130515) Ring Formation

The formation of the benzofuran ring, a key structural motif in numerous natural products and pharmaceuticals, can be achieved through various synthetic strategies. For the precursor, 3-methyl-1-benzofuran-2-carboxylic acid, the pathways typically involve the construction of the furan (B31954) ring fused to a benzene (B151609) ring, originating from appropriately substituted phenols.

One of the most common methods is the intramolecular cyclization of ortho-substituted phenols. A classic approach involves the reaction of an o-hydroxyacetophenone with a molecule like chloroacetone (B47974) in the presence of a base. The reaction proceeds via the formation of a phenoxy ether intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the 3-methyl-1-benzofuran core.

Transition-metal-catalyzed reactions offer powerful and versatile alternatives. nih.gov Palladium- and copper-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, such as propyne, can generate an o-alkynylphenol intermediate. nih.govacs.org This intermediate then undergoes an intramolecular cyclization, often catalyzed by the same transition metal or a different catalyst, to yield the benzofuran ring. nih.gov The general mechanism for a palladium/copper-catalyzed Sonogashira coupling followed by cyclization involves several key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the o-iodophenol.

Transmetalation: The copper acetylide (formed from the alkyne and a copper co-catalyst) transfers the alkyne group to the palladium complex.

Reductive Elimination: This step regenerates the Pd(0) catalyst and yields the o-alkynylphenol.

Intramolecular Cyclization: The o-alkynylphenol then cyclizes to form the benzofuran ring, a step that can be promoted by various catalysts (e.g., Pd, Cu, Au, Ag) or bases. nih.govresearchgate.net

Acid-catalyzed cyclization is another significant pathway. wuxiapptec.com For instance, the cyclization of acetal (B89532) substrates under acidic conditions (e.g., using polyphosphoric acid) proceeds through the formation of an oxonium ion intermediate. wuxiapptec.com The aromatic ring then performs a nucleophilic attack on this electrophilic center, leading to the cyclized product after elimination of an alcohol molecule. wuxiapptec.com

Understanding Esterification Reaction Mechanisms

The final step in the synthesis of 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate is the esterification of 3-methyl-1-benzofuran-2-carboxylic acid with 2-chlorophenol (B165306). This transformation is typically achieved through the Fischer-Speier esterification, an acid-catalyzed condensation reaction. byjus.commasterorganicchemistry.com

The mechanism of Fischer esterification involves a series of reversible steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: A strong acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid. libretexts.org This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (2-chlorophenol) acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate, specifically an oxonium ion. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This transfer creates a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. libretexts.org

Since all steps are in equilibrium, the reaction is often driven to completion by using an excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's principle. chemistrysteps.com

Kinetic and Thermodynamic Studies of Key Synthetic Steps

The efficiency and outcome of the synthetic steps are governed by their kinetic and thermodynamic parameters.

Thermodynamics: Esterification is a reversible reaction with an equilibrium constant often close to one. researchgate.net The thermodynamics of the reaction, including the standard Gibbs free energy of reaction (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), determine the maximum achievable yield at equilibrium. acs.org For the esterification of levulinic acid with 1-butene, for example, the enthalpy change (ΔH°) was found to be -32.9 ± 1.6 kJ/mol and the entropy change (ΔS°) was -70 ± 4 J/(mol·K), indicating an exothermic reaction that becomes less favorable at higher temperatures. acs.orgub.edu Thermodynamic models, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), can be used to predict activity coefficients and thus the reaction equilibrium under various conditions, which is crucial for process optimization. nih.govacs.org

Kinetics: The rate of both benzofuran formation and esterification depends on factors like reactant concentrations, temperature, and catalyst efficiency. For acid-catalyzed esterification, the reaction rate is dependent on the concentration of the protonated carboxylic acid. sparkl.me The temperature dependence of the reaction rate constant (k) is described by the Arrhenius equation, while the temperature dependence of the equilibrium constant (Keq) is described by the van't Hoff equation. acs.org Computational studies on acid-catalyzed benzofuran cyclization have calculated activation energies of around 10 kcal/mol for the key cyclization step. wuxiapptec.com However, higher reaction temperatures are often required, suggesting that a preceding step, like the formation of the reactive oxonium ion, may have a higher energy barrier. wuxiapptec.com

Table 1: Illustrative Thermodynamic and Kinetic Data for Related Reactions
Reaction TypeParameterValueSignificance
Esterification (Levulinic Acid + 1-Butene)ΔH°-32.9 kJ/molExothermic nature, favors lower temperatures for higher equilibrium yield. ub.edu
Esterification (Levulinic Acid + 1-Butene)ΔS°-70 J/(mol·K)Decrease in entropy, as two molecules combine into one. ub.edu
Acid-Catalyzed Benzofuran CyclizationActivation Energy (Ea)~9-10 kcal/molRepresents the energy barrier for the ring-closing step. wuxiapptec.com
Esterification (Palmitic Acid + Methanol)Energy Barrier (Self-catalyzed)100.1 kJ/molHigh barrier without a strong acid catalyst. nih.gov
Esterification (Palmitic Acid + Methanol)Energy Barrier (Acid-catalyzed)97.5 kJ/molAcid catalyst lowers the activation energy, increasing the reaction rate. nih.gov

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents are paramount in directing the reaction pathways and ensuring high efficiency and selectivity in the synthesis of this compound.

For Benzofuran Ring Formation:

Transition Metal Catalysts: Palladium and copper are the most common catalysts for Sonogashira coupling/cyclization pathways. nih.govacs.org The choice of catalyst can influence reaction rates and yields. Nickel, rhodium, gold, and silver have also been effectively employed in various benzofuran syntheses. nih.gov

Bases: Bases such as triethylamine (B128534) (Et₃N), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are often required. nih.gov In Sonogashira couplings, the base neutralizes the hydrogen halide produced. In other cyclization reactions, it can facilitate deprotonation steps or act as the primary catalyst. nih.gov

Acids: Brønsted acids (e.g., triflic acid) and Lewis acids (e.g., boron trifluoride) can catalyze cyclization by activating precursor molecules, for instance, by protonating a carbonyl or alkyne group to make it more electrophilic. nih.gov

For Esterification:

Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or sulfonic acids like p-toluenesulfonic acid (TsOH) are the standard catalysts for Fischer esterification. masterorganicchemistry.com They act by protonating the carboxylic acid, which is the rate-determining step of the mechanism. The choice and concentration of the acid can significantly impact the reaction rate.

Table 2: Catalytic Systems for Benzofuran Synthesis
Catalyst SystemReagents/LigandsReaction TypeRole
(PPh₃)PdCl₂ / CuITriethylamine (base)Sonogashira Coupling / CyclizationPd(0) for coupling, Cu(I) as co-catalyst for acetylide formation. nih.gov
Pd(OAc)₂bpy (ligand), Toluene (solvent)Palladium-Catalyzed CyclizationCatalyzes C-H activation and annulation. nih.gov
Ni(OTf)₂1,10-phenanthroline (ligand)Nickel-Catalyzed Nucleophilic AdditionProvides activation energy for intramolecular nucleophilic addition. nih.govacs.org
Polyphosphoric Acid (PPA)-Acid-Catalyzed CyclizationActs as both catalyst and dehydrating agent. wuxiapptec.com
Potassium tert-butoxideDMF (solvent)Base-Mediated Intramolecular CyclizationPromotes intramolecular cyclization of o-bromobenzylvinyl ketones. nih.gov

Computational Mechanistic Insights into Bond Formation and Cleavage

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. It allows for the calculation of the geometries and energies of reactants, transition states, and intermediates, offering deep insights into reaction pathways and selectivity. rsc.orgglobethesis.comresearchgate.net

Benzofuran Ring Formation: DFT calculations have been used to elucidate the regioselectivity of acid-catalyzed cyclizations. wuxiapptec.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the key oxonium ion intermediate, researchers can predict the most likely site of nucleophilic attack by the phenyl ring. wuxiapptec.com Furthermore, reaction energy profiles can be computed, revealing the activation energies for different competing pathways and allowing for predictions of product ratios that often align well with experimental observations. wuxiapptec.com For example, a calculated difference of just 0.94 kcal/mol in activation energy between two cyclization pathways was shown to be consistent with an experimentally observed product ratio of approximately 1:5. wuxiapptec.com

Table 3: Examples of Computational Data in Mechanistic Studies
Reaction StepComputational MethodFindingMechanistic Insight
Acid-Catalyzed Benzofuran CyclizationDFT (Energy Profile Calculation)ΔEa = 0.94 kcal/mol between two regioisomeric pathways.Explains the experimentally observed preference for one regioisomer over the other. wuxiapptec.com
Esterification of Palmitic AcidDFT (Energy Barrier Calculation)Energy barrier with acid catalyst is 97.5 kJ/mol vs. 100.1 kJ/mol without.Quantifies the kinetic advantage provided by the acid catalyst. nih.gov
Antioxidant Activity of BenzofuransDFT (Bond Dissociation Enthalpy)Calculation of O-H bond strength.Predicts the most likely site for radical scavenging reactions. rsc.org
Pd-mediated Benzofuran SynthesisDFT (Characterization of Intermediates)Characterization of Pd(II) and Pd(IV) intermediates.Supports a mechanism involving a Pd(IV) species in annulation and chain-walking steps. acs.org

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chlorophenyl 3 Methyl 1 Benzofuran 2 Carboxylate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be a critical first step in the characterization of 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate. This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition and thus confirming its molecular formula (C₁₆H₁₁ClO₃).

Furthermore, by employing techniques such as collision-induced dissociation (CID), a detailed analysis of the fragmentation pattern could be undertaken. This would yield valuable structural information by identifying characteristic fragment ions. For instance, cleavage of the ester bond would be expected to produce ions corresponding to the 2-chlorophenoxy and the 3-methyl-1-benzofuran-2-carbonyl moieties. A theoretical table of expected HRMS data is presented below.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion Theoretical m/z
[M+H]⁺ 287.0475
[M+Na]⁺ 309.0294
[C₉H₇O₂]⁺ (3-methyl-1-benzofuran-2-carbonyl fragment) 159.0446

Note: The data in this table is theoretical and awaits experimental verification.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR Techniques: COSY, HSQC, HMBC, NOESY) for Full Assignment

A complete structural elucidation in solution would be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques.

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the benzofuran (B130515) and the 2-chlorophenyl rings would appear in the downfield region, while the methyl protons would be observed at a higher field.

¹³C NMR: Would identify all the unique carbon environments within the molecule.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to assign protons on the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the 2-chlorophenyl group to the ester oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution.

A hypothetical table of expected ¹³C NMR chemical shifts is provided below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (ester) ~160-165
Aromatic C-O ~145-155
Aromatic C-Cl ~125-135
Aromatic CH ~110-130
C-CH₃ ~115-125

Note: The data in this table is based on predictions and requires experimental confirmation.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the molecule, confirming the presence of key functional groups.

IR Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretching vibration. The C-O stretching of the ester and the ether linkage in the benzofuran ring would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed at approximately 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-Cl stretching vibration would be expected in the fingerprint region.

Raman Spectroscopy: Would provide complementary information, particularly for the non-polar bonds and the aromatic ring systems.

Table 3: Anticipated Infrared Absorption Frequencies for Key Functional Groups

Functional Group Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Ester C=O Stretch 1740 - 1720
Aromatic C=C Stretch 1600 - 1450
C-O Stretch 1250 - 1000

Note: This table represents typical ranges and the exact peak positions would need to be determined experimentally.

Circular Dichroism Spectroscopy (if applicable to chiral aspects or interactions with chiral entities)

As this compound is an achiral molecule, it would not exhibit a circular dichroism (CD) spectrum on its own. However, CD spectroscopy could become a relevant analytical tool if the molecule were to be studied in the presence of a chiral entity, such as a protein or a chiral host molecule. Any induced CD signals would provide insights into the nature of the binding and the conformation of the molecule within the chiral environment.

Computational and Theoretical Chemistry of 2 Chlorophenyl 3 Methyl 1 Benzofuran 2 Carboxylate

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

Specific geometry optimization and conformational analysis of 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate have not been reported in peer-reviewed literature. Such studies would be essential to determine the most stable three-dimensional arrangement of the molecule, considering the rotational freedom of the 2-chlorophenyl group relative to the benzofuran (B130515) core.

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential Surfaces)

A detailed electronic structure analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the electrostatic potential surface for this compound, is not currently available. These calculations would provide insight into the molecule's reactivity and intermolecular interaction capabilities.

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

While experimental spectroscopic data may exist, theoretical predictions of NMR chemical shifts and IR frequencies for this compound based on DFT methods have not been publicly documented. Such predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Landscape Exploration

There are no published molecular dynamics (MD) simulation studies specifically focused on exploring the conformational landscape of this compound. MD simulations would be instrumental in understanding the dynamic behavior of the molecule in different environments and identifying its accessible conformations over time.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Science Applications (excluding biological)

No Quantitative Structure-Property Relationship (QSPR) studies investigating the material science applications of this compound have been found in the scientific literature. QSPR models for related compounds would be necessary to predict potential material properties, but specific research on this molecule is lacking.

Theoretical Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling of reaction pathways and transition state analysis for the synthesis or degradation of this compound has not been reported. Such computational studies are crucial for understanding the mechanisms of chemical reactions involving this compound and for optimizing reaction conditions.

Reactivity and Derivatization of 2 Chlorophenyl 3 Methyl 1 Benzofuran 2 Carboxylate

Hydrolysis and Transesterification Reactions

The ester linkage in 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate is susceptible to cleavage through hydrolysis and transesterification reactions, fundamental processes in ester chemistry.

Hydrolysis: The hydrolysis of the ester can be achieved under either acidic or basic conditions to yield 3-methyl-1-benzofuran-2-carboxylic acid and 2-chlorophenol (B165306).

Acid-Catalyzed Hydrolysis : This reaction is typically performed by heating the ester in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) and an excess of water. libretexts.orglibretexts.org The reaction is reversible, and the mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. byjus.comlibretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.orglibretexts.org The reaction, known as saponification, proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. uomustansiriyah.edu.iq This process yields the sodium salt of the carboxylic acid (sodium 3-methyl-1-benzofuran-2-carboxylate) and 2-chlorophenol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 3-methyl-1-benzofuran-2-carboxylic acid. uomustansiriyah.edu.iq The rate of hydrolysis for phenolic esters is influenced by the substituents on the phenyl ring; electron-withdrawing groups like the chloro group in the p-position have been shown to increase the rate of hydrolysis. rsc.org

Transesterification: This process involves the conversion of the 2-chlorophenyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Similar to hydrolysis, the reaction is an equilibrium process requiring an excess of the new alcohol to ensure a high yield of the desired product.

Base-Catalyzed Transesterification : This is often more efficient and involves an alkoxide nucleophile (RO⁻) attacking the carbonyl carbon. masterorganicchemistry.com To favor the formation of the new ester, the reaction is typically carried out using the desired alcohol as the solvent.

Table 1: Hydrolysis and Transesterification Reactions
Reaction TypeConditionsProductsNotes
Acidic HydrolysisDilute H₂SO₄ or HCl, heat3-methyl-1-benzofuran-2-carboxylic acid + 2-chlorophenolReversible reaction. libretexts.org
Basic Hydrolysis (Saponification)1. NaOH(aq), heat 2. H₃O⁺ workup3-methyl-1-benzofuran-2-carboxylic acid + 2-chlorophenolIrreversible reaction, proceeds to completion. libretexts.orglibretexts.org
TransesterificationR'OH, acid or base catalyst (e.g., R'O⁻)Alkyl 3-methyl-1-benzofuran-2-carboxylate + 2-chlorophenolEquilibrium process; often driven by excess R'OH. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Phenyl and Benzofuran (B130515) Rings

The molecule possesses two aromatic systems capable of undergoing electrophilic aromatic substitution (EAS): the benzofuran ring and the 2-chlorophenyl ring. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents.

2-Chlorophenyl Ring : The reactivity of the 2-chlorophenyl ring is influenced by two competing directing groups: the chlorine atom and the ester linkage. The chlorine atom is an ortho-, para-director, while the ester group is a meta-director. Both groups are deactivating. The outcome of an EAS reaction on this ring would depend on the specific reaction conditions and the nature of the electrophile, likely resulting in a mixture of isomers.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Aromatic RingMajor Site(s) of SubstitutionInfluencing Factors
BenzofuranC5C2 and C3 positions are blocked. chemicalbook.com
2-ChlorophenylMixture of isomersCompeting directing effects of the ortho/para-directing Cl and meta-directing ester group.

Nucleophilic Attack at the Carbonyl Center

The carbonyl carbon of the ester group is electrophilic and serves as the primary site for nucleophilic attack. This reactivity is central to many transformations of the molecule and follows a general addition-elimination mechanism, often referred to as nucleophilic acyl substitution. masterorganicchemistry.com The reaction involves the initial attack of a nucleophile to form a tetrahedral intermediate, which then collapses, expelling the 2-chlorophenoxide ion as the leaving group. byjus.comlibretexts.org

A variety of nucleophiles can be employed, leading to different products:

Reaction with Amines (Aminolysis) : Reaction with ammonia, primary amines, or secondary amines yields 3-methyl-1-benzofuran-2-carboxamides. This is a common method for amide synthesis. uomustansiriyah.edu.iqresearchgate.net

Reaction with Organometallic Reagents : Strong nucleophiles like Grignard reagents (R'MgX) or organolithium reagents (R'Li) typically add to the carbonyl group. In the case of esters, the reaction usually proceeds with the addition of two equivalents of the organometallic reagent to yield a tertiary alcohol after the expulsion of the 2-chlorophenoxide leaving group and a second nucleophilic attack on the intermediate ketone. uomustansiriyah.edu.iq

Reaction with Hydride Reagents : As discussed in the next section, hydride reagents act as nucleophiles to reduce the ester.

The reactivity of the ester towards nucleophilic attack is enhanced by the electron-withdrawing nature of the 2-chlorophenyl group, which makes the 2-chlorophenoxide a relatively good leaving group compared to simple alkoxides.

Functional Group Interconversions of the Ester Moiety

The ester functional group is a versatile handle for conversion into a variety of other functional groups, significantly broadening the synthetic utility of the parent molecule. fiveable.mesolubilityofthings.comub.edu

Reduction to a Primary Alcohol : The ester can be reduced to 3-methyl-1-benzofuran-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. uomustansiriyah.edu.iqimperial.ac.uk The reaction proceeds via nucleophilic acyl substitution by a hydride ion to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol. uomustansiriyah.edu.iq

Reduction to an Aldehyde : The reduction can be stopped at the aldehyde stage (3-methyl-1-benzofuran-2-carbaldehyde) by using a less reactive, sterically hindered hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. imperial.ac.ukvanderbilt.edu

Conversion to Amides : As mentioned previously, aminolysis converts the ester into the corresponding amide. researchgate.netnih.gov This transformation is valuable as benzofuran-2-carboxamide (B1298429) derivatives are known to possess a range of biological activities. nih.gov

Conversion to other Carboxylic Acid Derivatives : The ester can be converted to the corresponding acyl chloride, 3-methyl-1-benzofuran-2-carbonyl chloride, by first hydrolyzing it to the carboxylic acid and then treating it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. niscair.res.in The resulting acyl chloride is a highly reactive intermediate that can be readily converted into other derivatives like anhydrides or amides. uomustansiriyah.edu.iqchemistrytalk.org

Table 3: Functional Group Interconversions of the Ester
Target Functional GroupReagent(s)Product
Primary Alcohol1. LiAlH₄ 2. H₂O workup(3-methyl-1-benzofuran-2-yl)methanol
Aldehyde1. DIBAL-H, low temp. 2. H₂O workup3-methyl-1-benzofuran-2-carbaldehyde
AmideR'R''NHN,N-R',R''-3-methyl-1-benzofuran-2-carboxamide
Tertiary Alcohol1. 2 equiv. R'MgX or R'Li 2. H₃O⁺ workup2-(3-methyl-1-benzofuran-2-yl)propan-2-ol (if R' = methyl)
Acyl Chloride1. NaOH, H₂O 2. SOCl₂3-methyl-1-benzofuran-2-carbonyl chloride

Directed Ortho-Metalation and Other C-H Activation Strategies

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering efficient pathways to complex molecules. Both the 2-chlorophenyl and benzofuran rings of the target molecule are amenable to such strategies.

Directed Ortho-Metalation (DoM) : DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org In the 2-chlorophenyl ring, both the ester oxygen and the chlorine atom can function as DMGs. organic-chemistry.orguwindsor.ca The coordination of the Lewis acidic lithium reagent to the Lewis basic heteroatom of the DMG directs the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org Lithiation could potentially occur ortho to the ester linkage (at the C6 position of the phenyl ring) or ortho to the chlorine atom (at the C3 position). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity.

Transition Metal-Catalyzed C-H Activation : The benzofuran scaffold is a prime substrate for C-H activation/functionalization reactions, which have seen significant development in recent years. bohrium.comhw.ac.uk These methods often employ palladium, rhodium, or iridium catalysts to directly introduce alkyl, aryl, or other functional groups onto the benzofuran ring system. bohrium.comnsf.govrsc.org While the C2 and C3 positions are common sites for such functionalization, methods for C-H activation at other positions (C4-C7) of the benzofuran ring have also been developed. bohrium.com For the target molecule, these strategies could be used to further elaborate the benzofuran core without requiring prior conversion to a halide or organometallic reagent. For example, palladium-catalyzed C-H arylation could introduce an aryl group at one of the available positions on the benzene (B151609) portion of the benzofuran ring. nih.gov

Formation of Complex Polycyclic Systems utilizing the Benzofuran Ester as a Building Block

Benzofuran derivatives are important structural motifs found in numerous natural products and pharmacologically active compounds. nih.govrsc.orgmdpi.com Consequently, this compound represents a valuable building block for the synthesis of more complex molecular architectures.

The ester can be elaborated into various reactive functional groups that can participate in cyclization reactions. For instance, the carboxylic acid obtained from hydrolysis could be coupled with an appropriate partner and then induced to cyclize. Alternatively, C-H activation strategies can be employed in tandem or sequential reactions to build fused ring systems. Palladium-catalyzed C-H activation/C-O cyclization is one such powerful method for constructing dihydrobenzofuran rings. nih.gov

Furthermore, unique cyclization cascades involving benzofuran precursors have been developed for the synthesis of difficult-to-prepare polycyclic systems. nih.govrsc.org The inherent reactivity of the benzofuran core, combined with the synthetic handle provided by the ester group, makes this molecule a versatile starting material for constructing novel heterocyclic compounds. For example, the synthesis of benzofuran-based triazoles has been reported starting from benzofuran-2-carboxylates. niscair.res.in Similarly, various synthetic protocols exist for creating functionalized benzofuran-2-carboxylic acids, esters, and amides, which can serve as precursors to larger systems. organic-chemistry.org

Non Biological Applications and Research Potential

Applications in Materials Science

The benzofuran (B130515) moiety is a well-established building block in the design of functional organic materials due to its rigid, planar structure and electron-rich nature. These characteristics are crucial for developing materials with specific electronic and optical properties.

While direct polymerization of 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate has not been extensively reported, its structural components suggest a potential role as a monomer. The benzofuran ring can be functionalized to introduce polymerizable groups. For instance, the introduction of vinyl or acetylene (B1199291) functionalities onto the benzofuran or the phenyl ring could enable its participation in addition or condensation polymerization reactions. The resulting polymers could exhibit interesting thermal and mechanical properties, potentially finding use in specialty plastics and resins.

Research into the polymerization of other benzofuran derivatives has shown that these polymers can possess high thermal stability and unique photophysical properties. Therefore, polymers derived from this compound could be tailored for specific applications by modifying the polymer backbone and side chains.

Benzofuran derivatives are recognized for their potential in liquid crystal technology. The rigid, aromatic core of the benzofuran structure is a key feature in the design of liquid crystalline molecules. By attaching appropriate mesogenic (liquid crystal-forming) groups, benzofuran compounds can be engineered to exhibit various liquid crystal phases.

The specific structure of this compound, with its elongated shape and polar ester group, suggests that it could serve as a core structure for the synthesis of new liquid crystal materials. The presence of the chloro-substituent on the phenyl ring can influence the molecule's polarity and intermolecular interactions, which are critical factors in determining its liquid crystalline behavior. Further research could involve the synthesis of homologous series with varying alkyl chain lengths to investigate their mesomorphic properties.

Table 1: Potential Liquid Crystal Properties of Benzofuran Derivatives

PropertyInfluence of Benzofuran CorePotential Contribution of this compound
Mesophase Formation The rigid and planar benzofuran structure promotes the formation of ordered liquid crystal phases.The elongated molecular shape could favor the formation of nematic or smectic phases.
Clearing Point The stability of the benzofuran ring can contribute to high clearing points (the temperature at which the liquid crystal becomes an isotropic liquid).The overall molecular structure and intermolecular forces would determine the specific clearing point.
Dielectric Anisotropy The inherent polarity of the benzofuran ring and attached functional groups can lead to significant dielectric anisotropy.The polar ester and chloro groups would likely contribute to a positive or negative dielectric anisotropy, a key parameter for display applications.
Birefringence The aromatic nature of the benzofuran core contributes to high optical anisotropy (birefringence).The conjugated system of the molecule would influence its refractive indices and thus its birefringence.

The conjugated π-system of the benzofuran ring makes it an attractive component for organic optoelectronic materials. These materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Benzofuran derivatives can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in these devices.

The this compound could be chemically modified to enhance its electronic properties. For example, extending the conjugation through the attachment of other aromatic or heteroaromatic groups could tune its absorption and emission spectra, making it suitable for use as an emitter or a host material in OLEDs.

Role in Agrochemical Development

Benzofuran derivatives have been investigated for their potential in agrochemical development, often serving as key intermediates in the synthesis of herbicides and pesticides. researchgate.net The benzofuran scaffold can be found in a number of commercial and experimental agrochemicals.

While there is no direct evidence of this compound being used as an agrochemical intermediate, its structure contains functionalities that are common in such molecules. The benzofuran ring system can be a core structure to which various toxophoric (toxic to the target pest) groups are attached. The chloro-substituent on the phenyl ring is a common feature in many pesticides, often enhancing their activity.

This compound could serve as a starting material for the synthesis of more complex molecules with potential herbicidal or insecticidal properties. For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be converted into amides or other derivatives known to exhibit biological activity. Research in this area would focus on synthesizing a library of related compounds and screening them for their effects on various pests and weeds, while specifically excluding the study of their direct biological effects on non-target organisms.

Use as a Chemical Probe or Reference Standard in Analytical Chemistry

In the field of analytical chemistry, well-characterized compounds are essential for method development and validation. This compound, once synthesized and purified to a high degree, could serve as a valuable reference standard.

For example, it could be used in the development of new chromatographic methods (e.g., HPLC, GC) for the separation and quantification of benzofuran derivatives. Its distinct chemical structure would provide a unique retention time and mass spectral signature, aiding in the identification of related compounds in complex mixtures.

Furthermore, its potential fluorescence properties, stemming from the benzofuran core, could be explored for its use as a chemical probe. nih.gov By attaching specific functional groups, it could be designed to selectively bind to certain analytes, with the binding event being signaled by a change in its fluorescence. This would be valuable for the development of new analytical sensors and assays, with a focus on method development rather than direct detection in biological systems.

Precursor for Advanced Chemical Synthesis

Perhaps one of the most significant non-biological applications of this compound is its role as a versatile precursor for the synthesis of more complex molecules. The benzofuran-2-carboxylate structure is a common intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and pigments. acs.orgnih.govjocpr.comresearchgate.netrsc.orgnih.govscienceopen.comrsc.orgresearchgate.netresearchgate.netnih.govresearchgate.netniscair.res.innih.govnih.govbeilstein-journals.org

The ester functionality can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, providing a handle for further chemical modifications. The benzofuran ring itself can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups at specific positions.

For instance, the carboxylic acid derivative could be coupled with various amines to generate a library of benzofuran-2-carboxamides, a class of compounds known to be of interest in pharmaceutical research. Similarly, the aromatic rings could be further functionalized to create novel dye and pigment structures, where the benzofuran core acts as a chromophore. The focus of such synthetic work would be on the chemical transformations and the creation of new molecular entities, rather than the investigation of the biological activity of the final products.

Environmental Chemistry Applications (e.g., as a model compound for degradation studies of organic pollutants, excluding human exposure)

The environmental fate of complex organic molecules is a critical area of research in environmental chemistry. Compounds such as this compound serve as valuable models for studying the degradation of organic pollutants due to their combination of several key functional groups: a chlorinated aromatic ring, an ester linkage, and a substituted benzofuran core. While direct environmental studies on this specific compound are not extensively available, its structural components allow for a theoretical framework of its potential degradation pathways, including hydrolysis, photodegradation, and microbial degradation. Understanding these pathways is essential for predicting the persistence and transformation of similar pollutants in the environment.

The ester linkage in this compound is a primary site for abiotic degradation, particularly through hydrolysis. The rate of hydrolysis is significantly influenced by pH, with the reaction being catalyzed by both acids and bases. viu.cachemrxiv.org Generally, the hydrolysis of an ester bond results in the formation of the corresponding carboxylic acid and alcohol. epa.gov In this case, hydrolysis would cleave the ester bond to yield 3-methyl-1-benzofuran-2-carboxylic acid and 2-chlorophenol (B165306). The rate of this reaction can be estimated by studying analogous compounds, such as substituted phenyl benzoates. researchgate.netrsc.orgcas.cz

The presence of a chlorine atom on the phenyl ring influences the electronic properties of the ester and can affect the rate of hydrolysis. Electron-withdrawing groups, such as chlorine, can make the carbonyl carbon more susceptible to nucleophilic attack, potentially increasing the rate of alkaline hydrolysis. chemrxiv.orgrsc.org The environmental persistence of the resulting 2-chlorophenol is also a significant consideration, as it is a known environmental pollutant. epa.gov Studies on the degradation of 2-chlorophenol indicate that it can be removed from aqueous solutions through various processes, including biodegradation and advanced oxidation processes. mdpi.comicm.edu.pl

The benzofuran moiety of the molecule is susceptible to both biotic and abiotic degradation. Microbial degradation of benzofuran and its derivatives has been observed in several bacterial strains. nih.govasm.orgnih.gov The degradation often proceeds through dioxygenase-initiated pathways, leading to ring cleavage and the formation of simpler organic acids. nih.govnih.gov For instance, the cometabolic degradation of dibenzofuran (B1670420) by certain bacteria results in the formation of salicylic (B10762653) acid. nih.gov The methyl group at the 3-position of the benzofuran ring may also influence the rate and pathway of microbial degradation.

Photodegradation is another important environmental fate process for aromatic compounds. nih.gov The absorption of ultraviolet radiation can lead to the cleavage of chemical bonds and the transformation of the parent compound. For a molecule like this compound, photodegradation could involve the cleavage of the ester linkage, dechlorination of the phenyl ring, or degradation of the benzofuran ring system. The specific products and rates of photodegradation would depend on various factors, including the wavelength of light, the presence of photosensitizers, and the environmental matrix (e.g., water, soil).

By studying the degradation of this compound as a model compound, researchers can gain valuable insights into the environmental behavior of a class of pollutants that contain multiple, reactive functional groups. This knowledge is crucial for developing effective remediation strategies for contaminated sites and for designing new chemicals with improved environmental profiles.

Detailed Research Findings

Hydrolysis of Phenyl Benzoate Analogs:

The hydrolysis of the ester linkage is a key degradation pathway. The table below presents the second-order rate constants for the alkaline hydrolysis of various substituted phenyl benzoates. This data can be used to infer the susceptibility of the ester bond in the target compound to hydrolysis under alkaline conditions.

Substituent on Phenyl RingTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Hydrogen250.0288
3-Chloro250.155
4-Fluoro250.0813
3-Nitro250.832
4-Nitro252.34
2-Chloro250.110
2-Fluoro250.0575
2-Nitro250.501

Data sourced from studies on the alkaline hydrolysis of substituted phenyl benzoates and is intended to model the potential reactivity of the ester linkage in this compound. rsc.org

Degradation of 2-Chlorophenol:

Upon hydrolysis of the ester bond, 2-chlorophenol would be released into the environment. The following table summarizes the removal efficiency of 2-chlorophenol under different degradation conditions, providing an indication of its environmental persistence.

Degradation ProcessConditionsRemoval Efficiency (%)Time
Gamma Radiation100 ppm initial concentration, 25 kGy dose>90Not Specified
Persulfate ActivationpH 3, 30°C10016 hours
Persulfate ActivationpH 5, 30°C10048 hours
Persulfate ActivationpH 11, 30°C10072 hours
Biofilm ReactorDenitrifying conditions95Not Specified
Biofilm ReactorSulfate-reducing conditions94Not Specified
Biofilm ReactorDechlorinating conditions95Not Specified

This data is for 2-chlorophenol, a potential degradation product, and is provided to illustrate its environmental fate. mdpi.comicm.edu.pl

Microbial Degradation of Dibenzofuran:

The benzofuran core of the molecule is subject to microbial degradation. While specific rates for 3-methyl-1-benzofuran are not available, the degradation of the related compound dibenzofuran by various bacterial strains has been studied.

Bacterial StrainGrowth SubstrateCometabolic Degradation Rate
Ralstonia sp. SBUG 290Biphenyl0.0029 mmol liter⁻¹ h⁻¹
Sphingomonas sp. strain HL7DibenzofuranDoubling time of 6 hours
Klebsiella sp. strain HL1DibenzofuranDoubling time of 12 hours

This data is for dibenzofuran and is intended to provide a qualitative understanding of the potential for microbial degradation of the benzofuran moiety. nih.govoup.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzofuran (B130515) derivatives has been a subject of extensive research, with numerous methods developed over the years. nih.govrsc.org However, the increasing emphasis on green chemistry necessitates the development of more sustainable and efficient synthetic routes. Future research in the synthesis of 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate is expected to move beyond traditional multi-step procedures which may involve harsh reagents and generate significant waste.

Key areas for future investigation include:

One-Pot Reactions: Designing multi-component reactions where salicylaldehydes, α-haloesters, and phenols can react in a single step to form the benzofuran-2-carboxylate core would significantly improve efficiency. niscair.res.in

Catalytic C-H Activation/Functionalization: Direct C-H functionalization of simpler benzofuran precursors represents an atom-economical approach to introduce substituents, reducing the need for pre-functionalized starting materials. hw.ac.ukbohrium.com

Use of Greener Solvents and Catalysts: Exploring reactions in environmentally benign solvents like water, ionic liquids, or deep eutectic solvents, coupled with the use of reusable or biodegradable catalysts, will be crucial. acs.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Synthetic StrategyPotential AdvantageResearch Focus
One-Pot SynthesisReduced workup steps, time and resource efficiency.Development of novel catalyst systems that can facilitate tandem reactions.
C-H FunctionalizationHigh atom economy, reduced synthetic steps.Regioselective functionalization of the benzofuran core. bohrium.com
Green Solvents/CatalystsReduced environmental impact, potential for catalyst recycling.Screening of various green solvents and heterogeneous catalysts. acs.org
Microwave/UltrasoundFaster reaction times, improved yields. nih.govOptimization of reaction conditions for specific synthetic transformations.

Exploration of Advanced Catalytic Systems for Derivatization

The functionalization of the this compound scaffold is key to tuning its properties for specific applications. Advanced catalytic systems offer a powerful toolkit for precise and efficient derivatization.

Future research will likely focus on:

Transition-Metal Catalysis: Palladium, copper, nickel, and rhodium-based catalysts have been instrumental in the synthesis and functionalization of benzofurans. acs.orgnih.gov Future work could explore novel ligand designs to control regioselectivity and enantioselectivity in cross-coupling reactions, allowing for the introduction of a wide range of substituents at various positions on the benzofuran and phenyl rings. nih.govunicatt.it

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for forming carbon-carbon and carbon-heteroatom bonds. rsc.org This could be applied to the derivatization of the target molecule under ambient conditions.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operation under mild conditions. Engineered enzymes could be developed for specific transformations on the benzofuran structure.

Catalytic SystemApplication in DerivatizationPotential Outcome
Palladium/CopperCross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). acs.orgnih.govIntroduction of aryl, alkyl, and alkynyl groups.
Rhodium/NickelC-H activation, arylation. acs.orgnih.govDirect functionalization of the benzofuran core.
Photoredox CatalysisRadical-mediated transformations. rsc.orgAccess to novel derivatives under mild conditions.
BiocatalysisEnantioselective transformations.Synthesis of chiral derivatives.

Deeper Understanding of Structure-Reactivity Relationships for Material Design

Benzofuran derivatives are known to possess interesting photoluminescent properties and have been investigated for applications in organic electronics. researchgate.net A deeper understanding of the relationship between the molecular structure of this compound and its material properties is essential for designing new functional materials.

Future research directions include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic and optical properties of novel derivatives. nih.govresearchgate.netresearchgate.net This in-silico screening can guide synthetic efforts towards molecules with desired characteristics.

Systematic Structural Modification: A library of analogues could be synthesized by systematically varying the substituents on both the benzofuran and the 2-chlorophenyl rings. This would allow for a comprehensive study of how different electron-donating and electron-withdrawing groups affect properties like fluorescence, charge transport, and thermal stability. nih.govnih.gov

Hybrid Materials: Investigating the incorporation of this benzofuran derivative into polymers or hybrid organic-inorganic materials could lead to novel composites with enhanced properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale synthesis to larger-scale production necessitates the adoption of modern chemical manufacturing technologies. Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability. youtube.com

Unexplored avenues in this area are:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for better control over reaction parameters, improved safety for handling hazardous reagents, and facile scaling-up. rsc.orgresearchgate.net

Automated Synthesis Libraries: Automated platforms can be used to rapidly synthesize a large number of derivatives for high-throughput screening. researchgate.netnih.govyoutube.com This would accelerate the discovery of new compounds with optimized properties for various applications.

In-line Analysis and Optimization: Integrating analytical techniques such as HPLC and NMR directly into a flow chemistry setup would enable real-time reaction monitoring and automated optimization of reaction conditions. nih.gov

Investigation of Solid-State Reactivity and Polymorphism

The solid-state properties of a compound can have a profound impact on its performance, particularly in pharmaceuticals and materials science. materialsciencejournal.orgsymbiosisonlinepublishing.comresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can affect properties such as solubility, stability, and bioavailability. uga.edu

Future research should focus on:

Polymorph Screening: A comprehensive screening for different polymorphic forms of this compound should be conducted by varying crystallization conditions such as solvent, temperature, and cooling rate.

Structural Characterization: The different polymorphs should be thoroughly characterized using techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC). materialsciencejournal.org

Property Evaluation: The physical and chemical properties of each polymorph should be evaluated to determine their relative stability and performance characteristics. Recent research has shown that polymorphism can induce multi-functional photonics in benzofuranyl molecules, an avenue that would be exciting to explore for the title compound. rsc.org

Solid-State Reactivity: Investigating the reactivity of the compound in the solid state, such as its photostability or reactivity upon heating, can provide valuable insights for its handling and storage.

Q & A

Q. What are the common synthetic routes for 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with benzofuran-2-carboxylic acid derivatives. A key step includes coupling the benzofuran core with a 2-chlorophenyl group via esterification or C–H arylation. For example, intermediates like ethyl 5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-carboxylate are synthesized using reflux conditions with potassium hydroxide in methanol/water, followed by purification via column chromatography . Characterization employs NMR, IR, and mass spectrometry to confirm functional groups, while X-ray crystallography resolves structural ambiguities (e.g., planar benzofuran units with deviations <0.005 Å) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substituents and confirm ester/aryl groups. IR spectroscopy detects carbonyl stretches (~1700 cm1^{-1}) and C–Cl bonds.
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) determines bond lengths, angles, and packing patterns. Hydrogen-bonding interactions (e.g., O–H···O dimers) are analyzed via Mercury CSD , while ORTEP-3 generates thermal ellipsoid diagrams .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

Discrepancies in bond angles or hydrogen-bonding networks may arise from disorder or twinning. Refinement software like SHELXL allows manual adjustment of occupancy factors and thermal parameters. For example, in benzofuran derivatives, centrosymmetric dimers linked via O–H···O bonds require rigorous validation of hydrogen atom placement using riding models (C–H = 0.95–0.99 Å, O–H = 0.84 Å) . Mercury’s packing similarity tool cross-checks intermolecular interactions against databases to validate unusual geometries.

Q. What strategies optimize the synthesis of 2-chlorophenyl-substituted benzofurans for high yield and purity?

  • Reaction Design : Use Pd-catalyzed C–H arylation to directly introduce the 2-chlorophenyl group, minimizing side reactions .
  • Purification : Employ mixed-solvent recrystallization (e.g., benzene/chloroform) to isolate high-purity crystals .
  • Scale-Up : Continuous flow reactors enhance reproducibility and reduce reaction times for intermediates like ethyl 2-methyl-5-sulfonylbenzofuran carboxylates .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

Hydrogen bonds (e.g., O–H···O) and π-π stacking between benzofuran and chlorophenyl groups dictate crystal packing. In 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran, sulfonyl groups form C–H···O interactions, stabilizing the lattice . Computational tools (e.g., Gaussian with DFT) model these interactions, while experimental data from variable-temperature XRD assess thermal stability .

Q. What computational methods validate experimental spectral data for derivatives of this compound?

Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR frequencies. For instance, optimizing the geometry of 3-methyl-1-benzofuran-2-carbohydrazide at the B3LYP/6-311G++(d,p) level aligns computed 1H^1 \text{H} NMR shifts with experimental values within ±0.3 ppm . Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects requiring further investigation.

Methodological Resources

  • Crystallography : SHELX , ORTEP-3 , and Mercury CSD for structure solution, refinement, and visualization.
  • Synthesis : Multi-step protocols from benzofuran carboxylate esters .
  • Data Analysis : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .

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